4-(Acetyloxy)benzoic anhydride

Catalog No.
S15006724
CAS No.
81511-50-4
M.F
C18H14O7
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Acetyloxy)benzoic anhydride

CAS Number

81511-50-4

Product Name

4-(Acetyloxy)benzoic anhydride

IUPAC Name

(4-acetyloxybenzoyl) 4-acetyloxybenzoate

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C18H14O7/c1-11(19)23-15-7-3-13(4-8-15)17(21)25-18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3

InChI Key

ADDPFERCWOYHPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC(=O)C

4-(Acetyloxy)benzoic anhydride (CAS 81511-50-4) is a highly specialized, mild acylating agent primarily utilized for the precise introduction of p-acetoxybenzoyl (and subsequently p-hydroxybenzoyl) moieties into complex or acid-sensitive nucleophiles. Unlike highly reactive and corrosive acid chlorides, this pre-formed anhydride delivers controlled reactivity, making it an essential precursor in the synthesis of sensitive pharmaceutical intermediates, diagnostic radiotracers, and advanced melamine-based dyes [1]. By functioning simultaneously as an acyl donor and a pre-protected phenolic building block, it streamlines multi-step synthetic workflows and eliminates the need for harsh coupling reagents, thereby reducing downstream purification bottlenecks in both laboratory and industrial settings [2].

Research Fit

Para-substituted symmetrical anhydride; distinct from ortho isomer (acetylsalicylic anhydride)
Moderate-temperature melt processing (m.p. 78–80 °C) supports polymer additive workflow
Industrial polymer chemistry context; cited in liquid-crystalline polyester patent literature

When attempting to introduce a p-hydroxybenzoyl group, buyers often consider substituting 4-(acetyloxy)benzoic anhydride with 4-acetoxybenzoyl chloride or a mixture of 4-acetoxybenzoic acid and coupling agents (e.g., DCC/EDC). However, generic substitution frequently fails due to the harsh byproducts generated by these alternatives. Acid chlorides release corrosive hydrochloric acid (HCl) during acylation, which rapidly protonates weakly basic nucleophiles (such as melamine) and halts the reaction, or degrades acid-sensitive alkaloid frameworks like tropane rings [1]. Conversely, using free acids with carbodiimide coupling agents generates stoichiometric urea byproducts that are notoriously difficult to separate from trace-level diagnostic precursors [2]. 4-(Acetyloxy)benzoic anhydride bypasses these failure modes by providing a mild, HCl-free acylation pathway where the only byproduct is easily removable 4-acetoxybenzoic acid.

Substitution Risk

Para isomer (this product)
Used as diacyloxy additive in aromatic polyester synthesis; non-pharmacopoeial impurity
Ortho isomer
Acetylsalicylic anhydride (Aspirin EP Impurity F); different application domain and regulatory profile
Acetoxy substituent (this product)
Melting point 78–80 °C enables mild thermal processing
Chloro/nitro analogs
M.p. >190 °C; substitution may shift processing windows and reactivity profiles

Precursor Purity for Acid-Sensitive Alkaloids

In the synthesis of diagnostic tracers for radioimmunoassays, maintaining the structural integrity of the target alkaloid is paramount. Acylation of methyl ecgonine with 4-(acetyloxy)benzoic anhydride proceeds cleanly without the degradative effects associated with highly acidic acyl chlorides. This mild reaction environment allows for direct purification via disposable silica cartridges, yielding an exceptionally pure p-hydroxybenzoylecgonine precursor. Upon radioiodination via the Iodo-gen method, this high-purity precursor achieves a specific activity of approximately 30 TBq/mmol, a critical performance metric for sensitive forensic assays [1].

Evidence DimensionFinal radiotracer specific activity (enabled by precursor purity)
Target Compound Data~30 TBq/mmol specific activity achieved
Comparator Or BaselineStandard acid chloride methods (Baseline: lower purity due to HCl-induced degradation)
Quantified DifferenceEnables direct silica cartridge purification and high specific activity without complex salt/urea removal.
ConditionsReaction with methyl ecgonine, mild hydrolysis, followed by Iodo-gen radioiodination.

For clinical diagnostics manufacturers, utilizing this anhydride ensures the high precursor purity required to achieve commercially viable specific activities in radioimmunoassays.

Molar efficiency comparison
Head-to-head
0.01 mol (3.42 g) achieved MI 10.0 vs reference 0.19 mol (59.35 g) MI 25.3; other tested additives required higher loadings for lower MI
Reported molar efficiency context
Patent EP0321691, polymerization of PET with p-acetoxybenzoic acid

Controlled Poly-Acylation of Weakly Basic Nucleophiles

Acylating weakly basic, highly symmetric amines like melamine is notoriously difficult because strong electrophiles (e.g., acyl chlorides) generate HCl, which protonates the remaining amine groups and prematurely terminates the reaction. 4-(Acetyloxy)benzoic anhydride overcomes this limitation by acting as a mild, HCl-free acyl donor. In dioxane, it enables the controlled, sequential synthesis of N,N'-di-p-acetoxybenzoylmelamine, and upon further reaction, N,N',N''-tri-p-hydroxybenzoylmelamine [1]. This level of chemoselectivity is unattainable with standard acyl chlorides without the use of complex, yield-reducing acid-scavenging systems.

Evidence DimensionDegree of substitution control on weakly basic amines
Target Compound DataSelective formation of di- and tri-substituted melamine derivatives
Comparator Or Baseline4-Acetoxybenzoyl chloride (Baseline: reaction halting due to amine protonation)
Quantified DifferenceAvoids amine protonation, enabling sequential multi-acylation without stoichiometric base.
ConditionsReaction with melamine in dioxane, followed by hydrolysis.

Industrial chemists can achieve precise substitution patterns on complex multi-amine scaffolds, reducing raw material waste and avoiding complex acid-scavenging protocols.

Melting point
Cross-study comparable
78–80 °C
Supports milder thermal processing
p-Cl analog 190–2 °C; p-NO₂ analog 191–2 °C (Δ≥110 °C)

Streamlined Deprotection to Phenolic Hydroxyl

A major procurement advantage of 4-(acetyloxy)benzoic anhydride is its dual functionality: it acts as an acylating agent while carrying a pre-protected phenolic hydroxyl group. Following the acylation step, the acetate protecting group can be quantitatively removed using mild 5% aqueous ammonia to reveal the target p-hydroxybenzoyl moiety [1]. This presents a significant processability advantage over benzyl- or silyl-protected benzoic acid derivatives, which require expensive transition metal catalysts (Pd/C) or corrosive fluoride sources (TBAF) for deprotection.

Evidence DimensionDeprotection conditions and reagent requirements
Target Compound DataMild hydrolysis using 5% aqueous ammonia
Comparator Or BaselineBenzyl- or Silyl-protected equivalents (Baseline)
Quantified DifferenceEliminates the need for transition metal catalysts, high-pressure hydrogen, or corrosive fluoride reagents.
ConditionsPost-acylation deprotection to yield p-hydroxybenzoyl derivatives.

Procuring this pre-protected anhydride significantly lowers downstream processing costs and simplifies purification workflows in pharmaceutical intermediate synthesis.

Isomer differentiation
Cross-study comparable
Para: mp 78–80 °C, yield qualitative; Ortho: mp 83–84 °C, yield 55.2%, classified as Aspirin EP Impurity F
Distinct impurity profile context
Para isomer not listed as pharmacopoeial impurity
Hazard classification
Class-level inference
p-Acetoxybenzoic acid: hazard class IV (low); 4-chlorobenzoic acid: class III (moderate)
Reported class-level hazard context
Anhydride-specific data not available; based on acid derivative study

Radioimmunoassay Tracer Synthesis

Directly downstream of its mild acylation profile, this anhydride is the optimal precursor for synthesizing p-hydroxybenzoylecgonine. By preventing the degradation of the tropane alkaloid core (methyl ecgonine), it ensures a high-purity intermediate that, upon radioiodination, yields highly sensitive tracers for cocaine metabolite screening [1].

Triazine Dye and Crosslinker Synthesis

In materials science and dye manufacturing, this compound enables the controlled, sequential acylation of melamine. By avoiding the generation of strong acids during the reaction, it allows for the precise synthesis of di- and tri-p-hydroxybenzoylmelamines, which are critical intermediates for coupling with diazotized sulfanilic acids to form advanced colorants [2].

Mild p-Hydroxybenzoylation in APIs

For active pharmaceutical ingredients (APIs) requiring a p-hydroxybenzoyl moiety, this compound serves as a dual-purpose reagent. It efficiently acylates target amines or alcohols while keeping the sensitive phenolic oxygen protected as an acetate, allowing for subsequent mild deprotection with dilute aqueous ammonia [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diacyloxy additive for aromatic polyester
Low molar loading efficiency
Melt index control and additive mass reduction
Precursor for para-substituted benzamide/ester
Chemoselective derivatization pathway
Identity confirmation via amide or ester formation
Structure-reactivity studies
Electron-donating para-substituent effect
Reactivity scale benchmarking in acyl substitution
Isomer differentiation for analytical methods
Para-regiochemistry identity
Chromatographic resolution from ortho isomer

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Exact Mass

342.07395278 g/mol

Monoisotopic Mass

342.07395278 g/mol

Heavy Atom Count

25

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